molecular formula C20H16ClN3O3S2 B2490090 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide CAS No. 850933-08-3

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2490090
CAS No.: 850933-08-3
M. Wt: 445.94
InChI Key: LZKQBQITARXVSW-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a combination of indole, thiazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Chlorobenzylation: The indole derivative is then subjected to a chlorobenzylation reaction using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation: The chlorobenzylated indole is reacted with sulfonyl chloride to introduce the sulfonyl group.

    Thiazole Formation: The final step involves the reaction of the sulfonylated indole with thiazole-2-ylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Its unique properties may be leveraged in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The indole and thiazole rings can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may also play a role in binding to biological molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
  • 2-(4-phenyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both indole and thiazole rings, along with the sulfonyl group, allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)29(26,27)13-19(25)23-20-22-9-10-28-20/h1-10,12H,11,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKQBQITARXVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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